

(S)-Imlunestrant Tosylate: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: (S)-Imlunestrant tosylate

Cat. No.: B12395947

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(S)-Imlunestrant tosylate (LY3484356) is an investigational, orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated promising anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Targeting the Estrogen Receptor

(S)-Imlunestrant tosylate is a pure antagonist of the estrogen receptor alpha (ER α), the primary driver in the majority of breast cancers. Its mechanism of action involves not only blocking the receptor's activity but also inducing its degradation.[1][2] This dual action effectively abrogates ER α signaling, leading to the inhibition of tumor growth.

In Vitro Activity

(S)-Imlunestrant has shown potent activity against both wild-type (WT) and mutant forms of ER α , which are a common mechanism of resistance to standard endocrine therapies.[2]

Table 1: In Vitro Pharmacodynamic Properties of (S)-Imlunestrant

Parameter	Wild-Type ERα	Y537S Mutant ERα	Y537N Mutant ERα	Cell Line(s)	Reference(s)
Binding Affinity (K _i , nM)	0.64	2.8	-	-	[2]
ERα Degradation (IC ₅₀ , nM)	3.0	-	9.6	MCF7, T47D	[2]
Inhibition of ERα-mediated Transcription (IC ₅₀ , nM)	3.0	-	17	MCF7	[2]
Inhibition of Cell Proliferation (IC ₅₀ , nM)	Average: 3	Average: 17	-	MCF7, T47D, ZR-75-1	[2]

In Vivo Efficacy

Preclinical studies using breast cancer xenograft models have demonstrated the potent in vivo activity of (S)-Imlunestrant. It has been shown to inhibit tumor growth and induce tumor regression in models with both wild-type and mutant ESR1.[\[2\]](#) Furthermore, (S)-Imlunestrant has shown the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[\[3\]](#)

Pharmacokinetics: Profile of an Oral SERD

A key advantage of (S)-Imlunestrant is its oral bioavailability, offering a more convenient administration route compared to the intramuscular injections required for fulvestrant, the first-generation SERD.

Preclinical Pharmacokinetics

In vivo pharmacokinetic modeling in xenograft models has shown that (S)-Imlunestrant treatment leads to sustained ER target inhibition, with a 75% inhibition of progesterone receptor (PGR) transcription for up to 96 hours after the last dose.[2]

Clinical Pharmacokinetics

Phase 1 clinical trial data from the EMBER study in healthy women and patients with advanced breast cancer have provided insights into the pharmacokinetic profile of (S)-Imlunestrant.[1][4][5]

Table 2: Human Pharmacokinetic Parameters of (S)-Imlunestrant (400 mg, single oral dose in healthy women)

Parameter	Value	Reference(s)
Time to Maximum Concentration (Tmax, h)	~4	[1]
Maximum Concentration (Cmax, ng/mL)	141 (45% CV)	[1]
Area Under the Curve (AUC, ng·h/mL)	2,400 (46% CV)	[1]
Half-life (t1/2, h)	25-30	[6]
Apparent Volume of Distribution (Vd/F, L)	8,120	[1]
Protein Binding	>99%	[1]
Absolute Bioavailability	10.9%	[7][8]

Metabolism and Excretion:

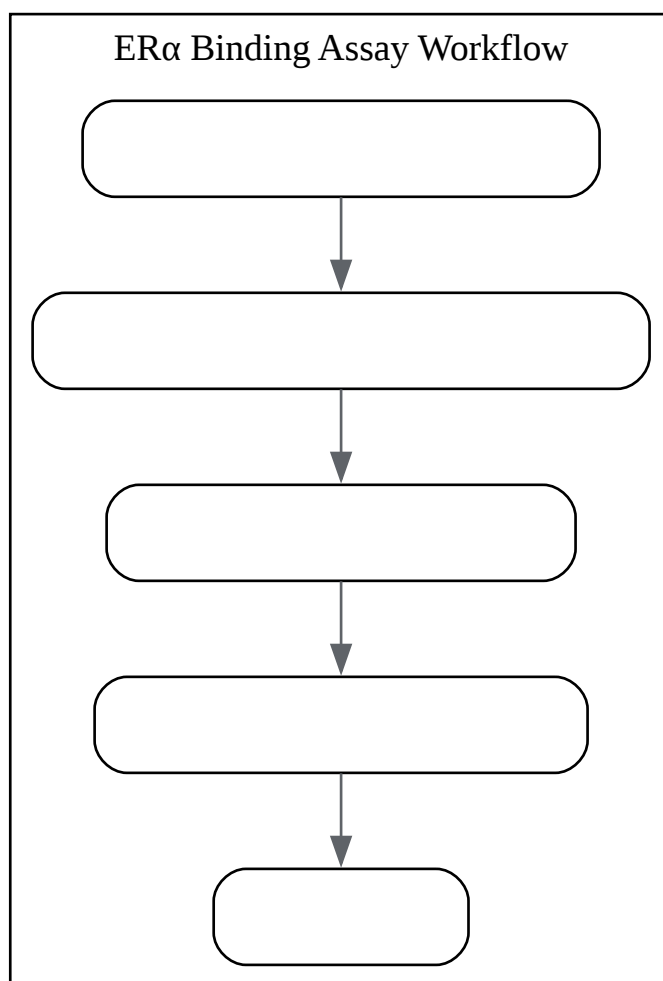
(S)-Imlunestrant is primarily metabolized by CYP3A4-mediated sulfation and direct glucuronidation.[1] The major route of elimination is through feces (97%), with minimal renal clearance (0.3%).[1][7] The main circulating components in plasma are unchanged imlunestrant and its inactive metabolite, M1.[7]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following outlines the general methodologies used in the preclinical characterization of (S)-Imlunestrant.

ER α Binding Affinity Assay

A competitive radioligand binding assay is typically used to determine the binding affinity of a compound to ER α .

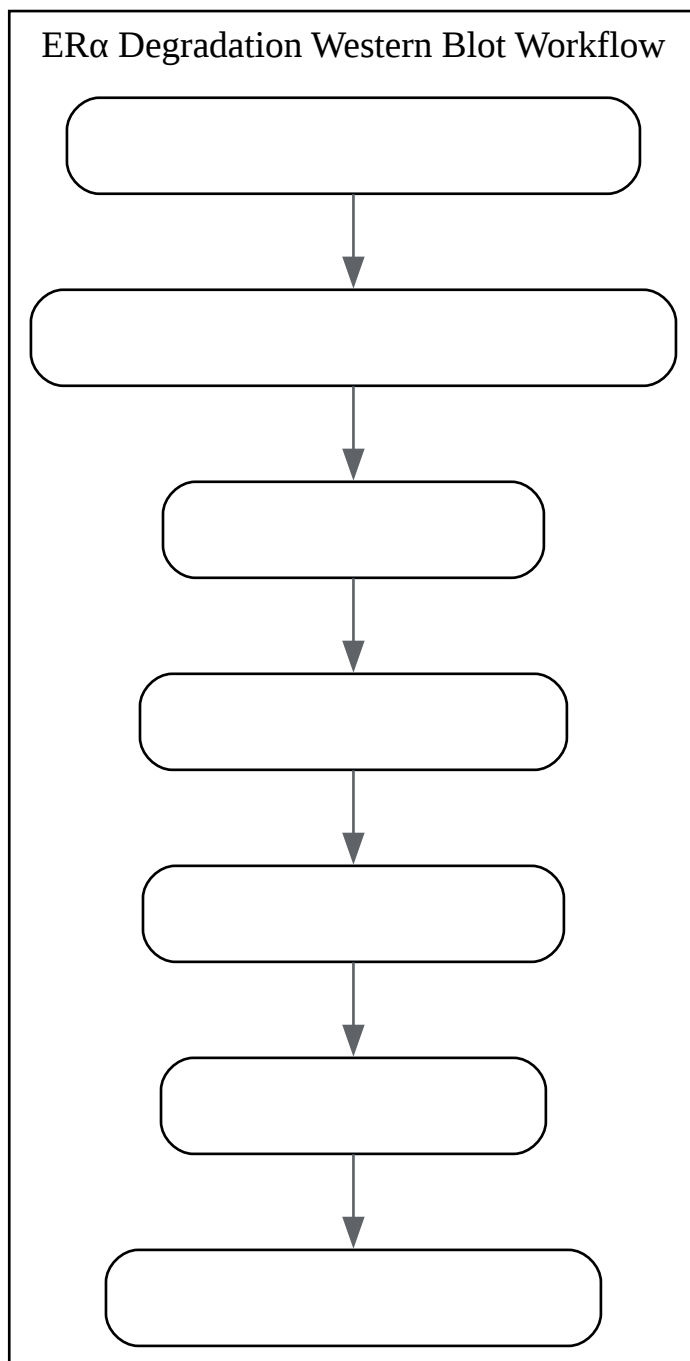


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ER α Binding Assay Workflow

ER α Degradation Assay (Western Blot)

Western blotting is a standard method to assess the degradation of ER α in cancer cell lines following treatment with a SERD.

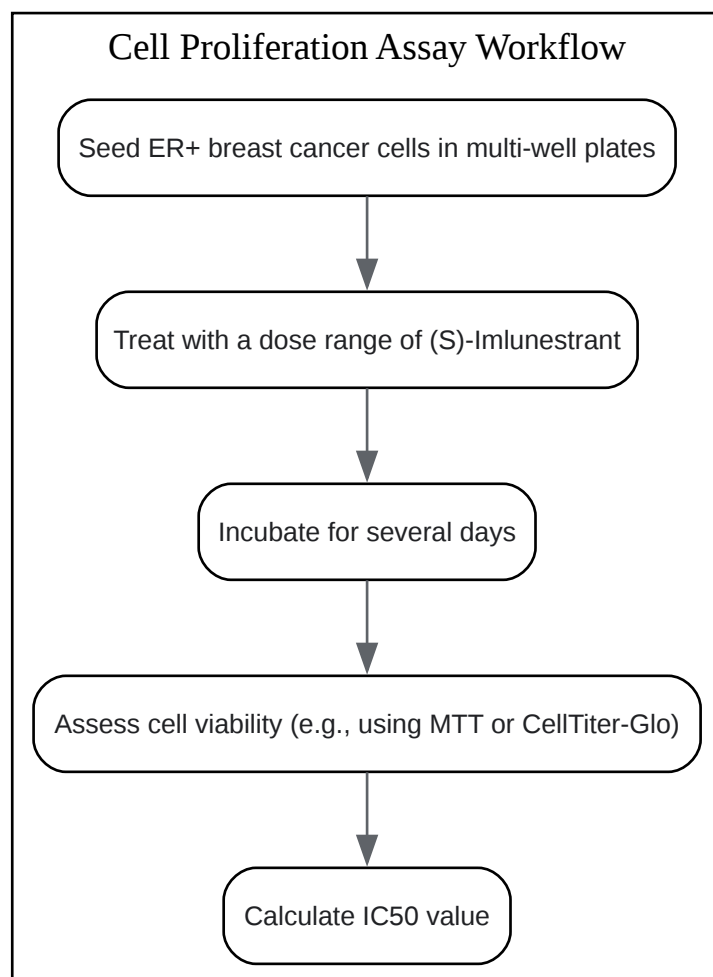


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ER α Degradation Western Blot Workflow

Cell Proliferation Assay

The effect of (S)-Imlunestrant on the proliferation of breast cancer cell lines is a key measure of its anti-tumor activity.

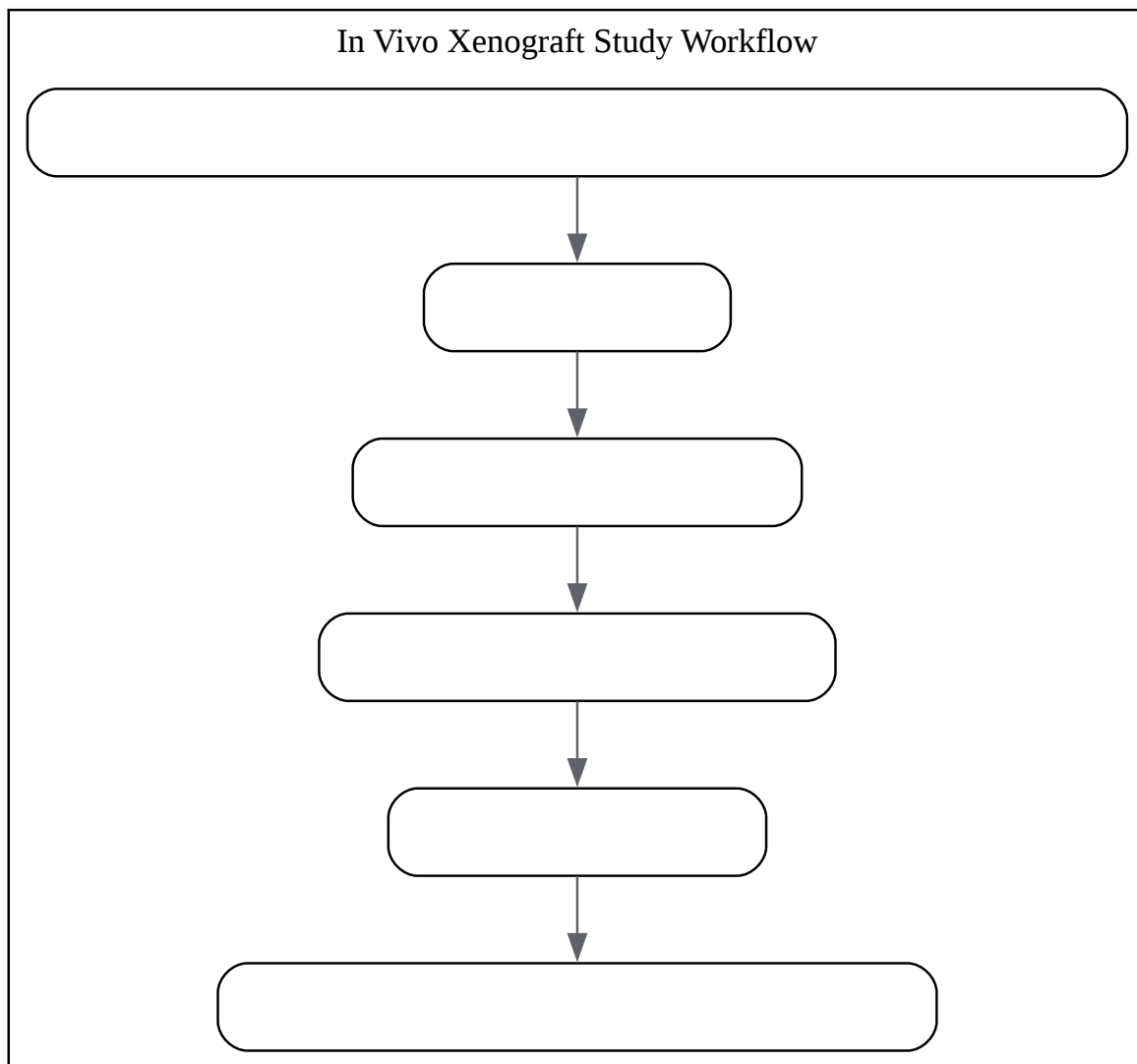


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Cell Proliferation Assay Workflow

In Vivo Xenograft Studies

These studies are crucial for evaluating the in vivo efficacy of a drug candidate.

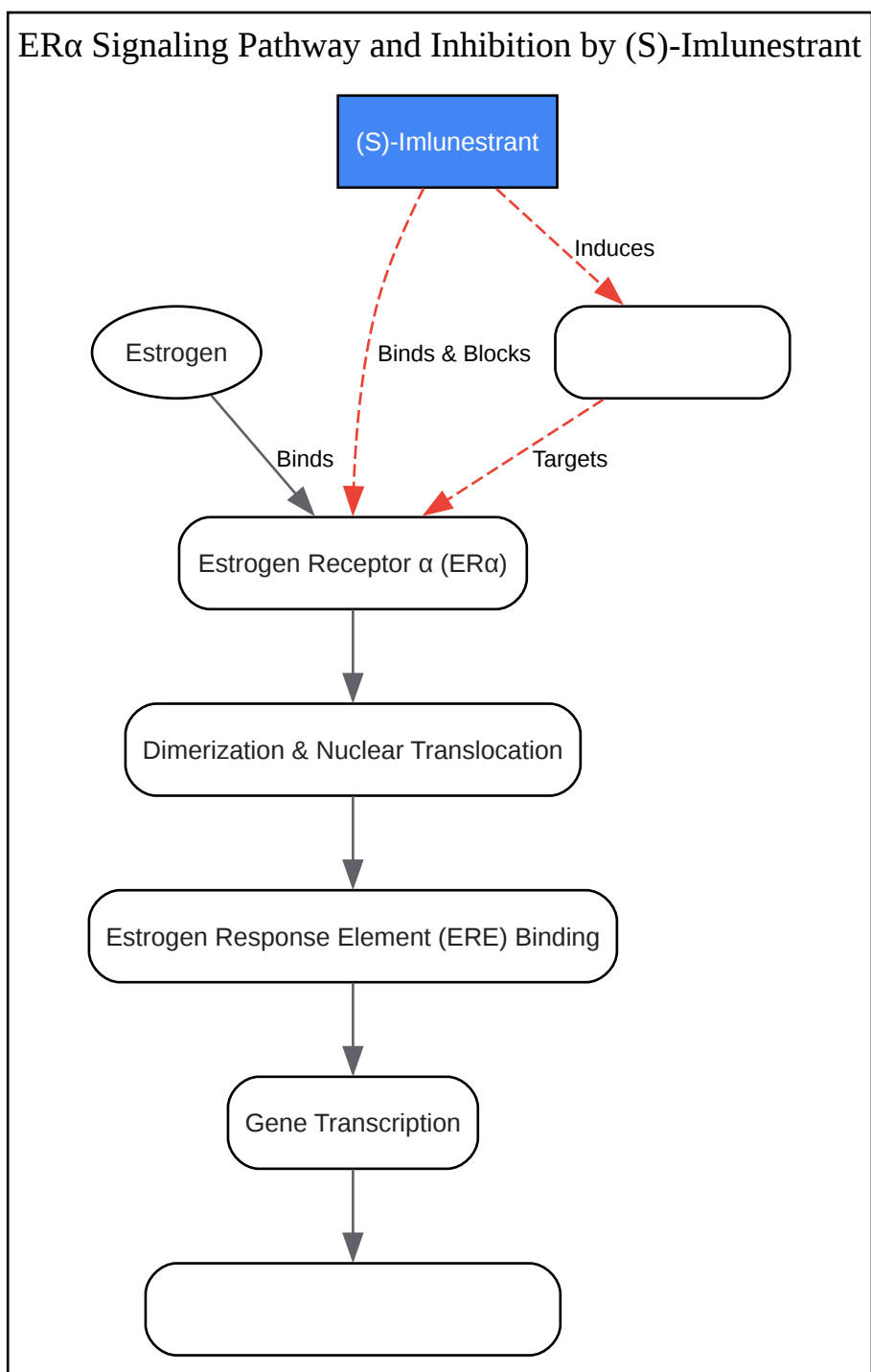


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In Vivo Xenograft Study Workflow

Signaling Pathway

(S)-Imlunestrant acts by disrupting the ER α signaling pathway, which is a central driver of proliferation in ER+ breast cancer.



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ER α Signaling and Imlunestrant's Action

Conclusion

(S)-Imlunestrant tosylate is a potent, orally bioavailable SERD with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to effectively degrade both wild-type and mutant ER α positions it as a promising therapeutic agent for patients with ER+ breast cancer, including those who have developed resistance to current endocrine therapies. Ongoing clinical trials will further elucidate its efficacy and safety profile in various clinical settings.

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